molecular formula C10H14BrNO B15237794 (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

Katalognummer: B15237794
Molekulargewicht: 244.13 g/mol
InChI-Schlüssel: ZLXMOCDTXKUUNH-GMSGAONNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound features a bromine atom and a methyl group attached to a phenyl ring, along with an amino group and a hydroxyl group on a propan-2-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable target for synthesis and application in different domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable brominated aromatic compound, such as 3-bromo-5-methylbenzene.

    Formation of Intermediate: The brominated aromatic compound undergoes a series of reactions to introduce the amino and hydroxyl groups. This can be achieved through nitration, reduction, and subsequent functional group transformations.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1S,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

    Purification: Advanced purification techniques, such as chromatography, to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in the presence of appropriate solvents and catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in protein studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(3-Bromophenyl)ethanol: A related compound with a similar brominated aromatic structure but lacking the amino group.

    ®-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: The enantiomer of the target compound with different stereochemistry.

    3-Bromo-5-methylbenzylamine: A simpler analog with only the amino group attached to the brominated aromatic ring.

Uniqueness

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application in various scientific fields.

Eigenschaften

Molekularformel

C10H14BrNO

Molekulargewicht

244.13 g/mol

IUPAC-Name

(1S,2R)-1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI-Schlüssel

ZLXMOCDTXKUUNH-GMSGAONNSA-N

Isomerische SMILES

CC1=CC(=CC(=C1)Br)[C@@H]([C@@H](C)O)N

Kanonische SMILES

CC1=CC(=CC(=C1)Br)C(C(C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.